3,5-dimethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of related benzamide compounds involves several steps starting from corresponding benzoic acids. These compounds, including various analogues with different substituents, have been synthesized to investigate their biological activities. For instance, (S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide and its related compounds have been synthesized and evaluated for their biological properties, demonstrating a methodical approach to altering structural components to study their effects on biological activity (Högberg, T., de Paulis, T., Johansson, L., Kumar, Y., Hall, H., & Ogren, S., 1990).
Molecular Structure Analysis
The molecular structure and analysis involve understanding the arrangement and geometry of molecules. While the exact compound 3,5-dimethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide is not detailed, research on similar compounds provides insights into their conformational and spatial arrangements. For example, the structure and synthesis of 1-Benzyl-4-(5,6-dimethoxy-1H-2-indenylmethyl)piperidine, a related compound, have been determined, illustrating the approaches used in understanding the molecular structure of benzamides (Sudhakar, P., Banerjee, S., Vyas, K., Babu, J., Chandrashekar, E., Kumar, P., & Mathad, V. T., 2005).
properties
IUPAC Name |
3,5-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-17(2)10-13(11-18(3,4)20-17)19-16(21)12-7-14(22-5)9-15(8-12)23-6/h7-9,13,20H,10-11H2,1-6H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGRKLBHOFGOZTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C2=CC(=CC(=C2)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide |
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